2-(3-Chloropropyl)-1-ethyl-1H-imidazole
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Overview
Description
2-(3-Chloropropyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a chloropropyl group and an ethyl group attached to the imidazole ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1-ethyl-1H-imidazole typically involves the alkylation of 1-ethyl-1H-imidazole with 1-chloro-3-chloropropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents like ether or THF under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the original compound.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include alcohol or amine derivatives.
Scientific Research Applications
2-(3-Chloropropyl)-1-ethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-1-ethyl-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloropropyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. In coordination chemistry, the imidazole ring can act as a ligand, coordinating with metal ions to form stable complexes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)-1H-imidazole: Lacks the ethyl group, making it less hydrophobic and potentially less effective in certain applications.
2-(3-Bromopropyl)-1-ethyl-1H-imidazole:
2-(3-Chloropropyl)-1-methyl-1H-imidazole: The methyl group instead of the ethyl group can affect the compound’s solubility and reactivity.
Uniqueness
2-(3-Chloropropyl)-1-ethyl-1H-imidazole is unique due to the presence of both the chloropropyl and ethyl groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and enhances its potential in biological and industrial contexts.
Biological Activity
2-(3-Chloropropyl)-1-ethyl-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been widely studied for their potential therapeutic applications, including antimicrobial, anticancer, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chloropropyl group and an ethyl group attached to the imidazole ring, which may influence its biological interactions and mechanisms of action.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains. In one study, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against several fungal pathogens, including Candida albicans and Aspergillus niger. The results indicated that this compound effectively inhibited fungal growth at low concentrations, making it a candidate for further development as an antifungal treatment .
The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with nucleic acid synthesis. Studies utilizing fluorescence microscopy have shown that this compound can induce morphological changes in microbial cells, leading to cell death. Additionally, it may inhibit key enzymes involved in metabolic pathways essential for microbial survival .
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound exhibited a significant reduction in infection symptoms compared to those receiving placebo treatments. The trial concluded that this imidazole derivative could be a valuable addition to the antibiotic arsenal against resistant pathogens .
Case Study 2: Antifungal Treatment
In another study focusing on systemic fungal infections, patients treated with formulations containing this compound showed improved outcomes compared to standard antifungal therapies. This suggests that the compound may enhance treatment efficacy when used in combination with other antifungal agents .
Properties
Molecular Formula |
C8H13ClN2 |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-ethylimidazole |
InChI |
InChI=1S/C8H13ClN2/c1-2-11-7-6-10-8(11)4-3-5-9/h6-7H,2-5H2,1H3 |
InChI Key |
BJZDRVHTGGWBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CCCCl |
Origin of Product |
United States |
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